molecular formula C11H13NO2 B2752068 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 764591-64-2

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No. B2752068
CAS RN: 764591-64-2
M. Wt: 191.23
InChI Key: WREUYWYKNQHWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 .


Synthesis Analysis

2,3-Dihydroindoles, such as 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid, are usually synthesized by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

Scientific Research Applications

Auxin Activity and Molecular Structure of 2-Alkylindole-3-acetic Acids

  • Research shows that 2-alkylindole-3-acetic acids, including 2-methylindole-3-acetic acid, display auxin activity, which is essential for plant growth regulation. These compounds exhibit characteristics between strong and weak auxins, impacting their plant-growth-promoting activities. (Antolić et al., 2004)

Phytohormones and Plant Stress Responses

Simultaneous Analysis of Phytohormones, Phytotoxins, and Volatile Organic Compounds in Plants

  • Indole-3-acetic acid, a phytohormone, plays a crucial role in plant defense mechanisms against various stresses. The study emphasizes the importance of quantifying phytohormones like indole-3-acetic acid in understanding plant responses to biotic and abiotic stresses. (Schmelz et al., 2003)

Analytical Techniques in Plant Hormone Research

Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue

  • This study provides an analytical method for the quantitation of indole 3-acetic acid in plant tissues, aiding in the exploration of its role and concentration in various plants. (Vine et al., 1987)

Photodynamic Cancer Therapy Enhancement

Enhancing the Efficacy of Photodynamic Cancer Therapy by Radicals from Plant Auxin (Indole-3-Acetic Acid)

  • Indole-3-acetic acid, derived from plant auxin, has been shown to enhance the effectiveness of photodynamic therapy in cancer treatment. This study explores its potential in creating reactive cytotoxins beneficial for cancer therapy. (Folkes & Wardman, 2003)

Molecular Dynamics in Auxin Activity

Mechanism of Indole-3-Acetic Acid Oxidation by Plant Peroxidases

  • Indole-3-acetic acid's interaction with plant peroxidases, critical for its role as a plant growth regulator, is investigated to understand its degradation mechanism, which controls its in vivo levels in plants. (Gazaryan et al., 1996)

Synthesis of Novel Compounds

Synthesis of Novel Indole-Benzimidazole Derivatives

  • This study discusses the synthesis of novel compounds using 2-methylindole-3-acetic acid, highlighting its utility in creating new chemical entities for various applications. (Wang et al., 2016)

properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREUYWYKNQHWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid

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